![molecular formula C21H19N5O2 B2876461 3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921834-10-8](/img/structure/B2876461.png)

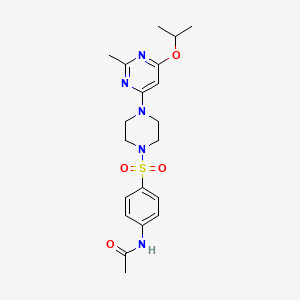

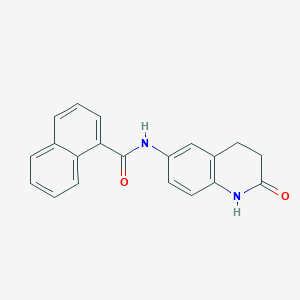

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule that contains several functional groups including an amide, a pyrazole ring, and a pyridine ring . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on the synthesis of this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and pyridine rings would likely contribute to the rigidity of the molecule, while the propyl and phenyl groups could provide some flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The amide group could participate in condensation or hydrolysis reactions, while the pyrazole and pyridine rings might undergo electrophilic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could increase its solubility in polar solvents .科学的研究の応用

Antiviral Activity

Compounds with structures similar to the one have been reported to exhibit antiviral properties. For instance, derivatives of indole, which share a common aromatic structure with our compound, have shown inhibitory activity against various viruses . The presence of the pyridine moiety in the compound could potentially interact with viral enzymes or proteins, disrupting their function and offering a pathway for antiviral drug development.

Anticancer Potential

The compound’s structural complexity, including the pyrazolo[4,3-c]pyridine core, is reminiscent of molecules that have been evaluated for their anticancer activities. Such compounds can act as kinase inhibitors, targeting specific pathways involved in cancer cell proliferation . Research into this application could lead to the development of new targeted therapies for various cancer types.

Antimicrobial Efficacy

Heterocyclic compounds like imidazole derivatives have been synthesized and evaluated for their antimicrobial potential against a range of bacteria . The structural similarity suggests that our compound may also possess antimicrobial properties, which could be explored for the treatment of bacterial infections.

Enzyme Inhibition

The compound’s ability to bind with high affinity to multiple receptors could be indicative of its potential as an enzyme inhibitor . This application is crucial in the development of drugs that can modulate biological pathways by inhibiting specific enzymes.

Chemical Synthesis and Catalysis

Compounds containing pyridine rings have been used in the preparation of N-heterocyclic carbene ligands for catalysis . The compound could serve as a precursor or a ligand in various chemical syntheses, aiding in the development of more efficient catalytic processes.

特性

IUPAC Name |

3-oxo-2-phenyl-5-propyl-N-pyridin-4-ylpyrazolo[4,3-c]pyridine-7-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O2/c1-2-12-25-13-17(20(27)23-15-8-10-22-11-9-15)19-18(14-25)21(28)26(24-19)16-6-4-3-5-7-16/h3-11,13-14H,2,12H2,1H3,(H,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTVCNDGBPOSVHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=CC=NC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-oxo-2-phenyl-5-propyl-N-(pyridin-4-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(4-(N-butyl-N-ethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876378.png)

![2-[(2R,3R)-2,3-Dimethylcyclopropyl]ethanamine;hydrochloride](/img/structure/B2876379.png)

![2-[4-(3-Chlorobenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2876380.png)

![N-(3,5-dimethoxyphenyl)-2-[4-(3-methoxyphenyl)-2,3-dioxo-1,2,3,4-tetrahydropyrazin-1-yl]acetamide](/img/structure/B2876387.png)

![Ethyl 2-cyano-3-[(2,4-dimethoxyphenyl)amino]prop-2-enoate](/img/structure/B2876391.png)